Monomethyl auristatin E intermediate-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl auristatin E intermediate-16 is a synthetic compound derived from the natural product dolastatin 10, which is found in marine shell-less mollusks. This compound is a potent antimitotic agent, meaning it inhibits cell division by blocking the polymerization of tubulin, a protein essential for cell division. This compound is primarily used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic agents directly to cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of monomethyl auristatin E intermediate-16 involves multiple steps, starting from the natural product dolastatin 10. The key steps include:
Peptide Coupling: The initial step involves the coupling of specific amino acids to form the peptide backbone. This is typically achieved using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Protection and Deprotection: Protecting groups are used to protect functional groups during the synthesis. Common protecting groups include tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). These groups are later removed under specific conditions to reveal the functional groups.
Cyclization: The linear peptide is cyclized to form the macrocyclic structure of this compound. This step is crucial for the biological activity of the compound.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Optimization of Reaction Conditions: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize impurities.
Scale-Up: The synthesis is scaled up using larger reaction vessels and automated systems to handle large quantities of reagents and intermediates.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product. This includes analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Analyse Chemischer Reaktionen
Types of Reactions
Monomethyl auristatin E intermediate-16 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions involve the replacement of one functional group with another. This can occur through nucleophilic or electrophilic substitution mechanisms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as hydroxide ions (OH⁻), electrophiles such as alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity.
Wissenschaftliche Forschungsanwendungen
Monomethyl auristatin E intermediate-16 has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a tool for studying reaction mechanisms.
Biology: Employed in the study of cell division and microtubule dynamics due to its antimitotic properties.
Medicine: Integral component of antibody-drug conjugates for targeted cancer therapy. These conjugates deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy cells.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical laboratories.
Wirkmechanismus
Monomethyl auristatin E intermediate-16 exerts its effects by inhibiting the polymerization of tubulin, a protein that forms microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis (programmed cell death). The compound binds to the tubulin subunits, preventing their assembly into microtubules, thereby blocking cell division. This mechanism is particularly effective in rapidly dividing cancer cells, making this compound a potent antimitotic agent.
Vergleich Mit ähnlichen Verbindungen
Monomethyl auristatin E intermediate-16 is part of a class of compounds known as auristatins, which are synthetic analogs of dolastatin 10. Similar compounds include:
Monomethyl auristatin F: Another synthetic analog with similar antimitotic properties but differing in its chemical structure and pharmacokinetics.
Dolastatin 10: The natural product from which auristatins are derived. It has potent antimitotic activity but is less stable and more difficult to synthesize.
Vinblastine: A natural product used in cancer therapy that also inhibits tubulin polymerization but has a different chemical structure and mechanism of action.
This compound is unique due to its high potency, stability, and suitability for use in antibody-drug conjugates. Its ability to be selectively delivered to cancer cells via conjugation with monoclonal antibodies makes it a valuable tool in targeted cancer therapy.
Biologische Aktivität
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from the marine mollusc Dolabella auricularia. It is primarily utilized as a cytotoxic component in antibody-drug conjugates (ADCs) due to its ability to inhibit cell division by blocking tubulin polymerization. This article explores the biological activity of MMAE, particularly focusing on its mechanism of action, efficacy in various cancer models, and its role in ADCs.
MMAE functions as an antimitotic agent by inhibiting the polymerization of tubulin, which is crucial for cell division. Upon internalization into cancer cells via ADCs, MMAE is released from its linker through proteolytic cleavage by lysosomal enzymes, leading to cell cycle arrest and apoptosis in targeted tumor cells . The stability of the linker in circulation allows for targeted delivery while minimizing systemic toxicity.
Efficacy in Cancer Treatment
MMAE has shown significant efficacy against various cancers when used in conjunction with monoclonal antibodies. Here are some notable findings from recent studies:
- Antibody-Drug Conjugates (ADCs) : MMAE has been conjugated with multiple antibodies targeting specific tumor antigens. For instance, the ADC cAC10-vcMMAE targets CD30+ malignancies and has demonstrated potent antitumor activity in preclinical models . The drug was shown to induce G2/M-phase growth arrest and apoptosis in CD30+ cell lines.
- Clinical Trials : The ADC DMUC5754A, which combines MMAE with an anti-MUC16 antibody, has shown promising results in patients with ovarian and pancreatic cancers. In a Phase I study, patients experienced objective responses, particularly those with high MUC16 expression . Common adverse events included fatigue and peripheral neuropathy, but overall, the safety profile was deemed acceptable.
- Pharmacokinetics : Studies indicate that MMAE exhibits rapid clearance from plasma but maintains prolonged distribution within tumor tissues. Its high tissue-to-plasma area under the concentration curve (AUC) ratios suggest effective tumor localization . This characteristic enhances its therapeutic index when used as part of an ADC.
Table 1: Summary of Key Studies Involving MMAE
Eigenschaften
Molekularformel |
C20H29NO5 |
---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
tert-butyl (2R)-2-[(1S,2S)-1-hydroxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H29NO5/c1-14(18(23)25-13-15-9-6-5-7-10-15)17(22)16-11-8-12-21(16)19(24)26-20(2,3)4/h5-7,9-10,14,16-17,22H,8,11-13H2,1-4H3/t14-,16+,17-/m0/s1 |
InChI-Schlüssel |
IJTMTCBOXNAACY-UAGQMJEPSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]([C@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.